molecular formula C20H17N3O5 B2751600 N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-05-1

N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2751600
CAS No.: 900010-05-1
M. Wt: 379.372
InChI Key: OADJHYZOXWPXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-05-1) is a small molecule with a molecular formula of C20H17N3O5 and a molecular weight of 379.4 g/mol . This compound belongs to the 6-oxo-1,6-dihydropyridine-3-carboxamide class of heterocyclic compounds, which are recognized in medicinal chemistry as valuable scaffolds for developing biologically active molecules . While specific biological data for this exact compound is limited in the public domain, its core structure shares significant homology with other patented 6-oxo-1,6-dihydropyridine and dihydropyridazine derivatives that have been reported as key intermediates in drug discovery programs and as modulators of biologically relevant pathways . For instance, structurally related analogues have been designed as potent inhibitors targeting the JNK2-NF-κB/MAPK signaling pathway, demonstrating remarkable efficacy in preclinical models of acute lung injury and sepsis by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential research applications for this compound in the fields of immunology and inflammation. Furthermore, the 1,4-dihydropyridine (1,4-DHP) core is a privileged structure in pharmacology, well-known for its presence in compounds that modulate adenosine receptors . Researchers can utilize this high-purity chemical as a key intermediate for the synthesis of more complex molecules, a reference standard for analytical studies, or a starting point for exploring new structure-activity relationships in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-18-8-6-16(7-9-18)21-20(25)15-5-10-19(24)22(13-15)12-14-3-2-4-17(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADJHYZOXWPXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Core: This can be achieved through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Methoxyphenyl Group: This step often involves an amide coupling reaction, where the methoxyphenylamine is coupled with the carboxylic acid group of the dihydropyridine intermediate using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions that include the condensation of appropriate precursors. The compound can be synthesized through the Hantzsch reaction, which is a well-known method for producing dihydropyridine derivatives.

Key Steps in Synthesis:

  • Condensation Reaction: The initial step involves the reaction of 4-methoxyphenyl acetic acid with 3-nitrobenzaldehyde in the presence of an acid catalyst.
  • Cyclization: The resulting intermediate undergoes cyclization to form the dihydropyridine ring.
  • Acylation: Finally, acylation with an appropriate carboxylic acid derivative yields the target compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. The incorporation of a methoxy group and a nitro group enhances their efficacy against various bacterial strains .

Anticancer Potential

The compound has been evaluated for anticancer activity. Research indicates that derivatives of dihydropyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

Compounds within this class have also shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Pharmacological Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

Cardiovascular Diseases

Given its structure, this compound may serve as a calcium channel blocker or an antihypertensive agent, similar to other dihydropyridine derivatives like nifedipine . Its ability to modulate vascular smooth muscle contraction could be beneficial in treating hypertension.

Diabetes Management

Research has indicated that related compounds exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels . This suggests potential applications in diabetes management.

Antiviral Properties

Some studies have reported antiviral activity for compounds with similar scaffolds, indicating that this compound could be explored for antiviral applications .

Case Studies and Research Findings

StudyFindings
Hsieh et al. (2012)Demonstrated anti-diabetic effects in rodent models using similar dihydropyridine derivatives.
Rani et al. (2014)Reported significant anti-inflammatory activity linked to structural modifications in dihydropyridines.
Berest et al. (2011)Identified antimicrobial properties through in vitro assays against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For instance, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets would include the alpha-1 subunit of the L-type calcium channel.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Predicted Physicochemical Properties
Property Target Compound Pyridazine Analog (Compound 8) Chlorinated Analog (CAS 338977-35-8)
Molecular Weight 392.39 g/mol 395.41 g/mol 403.26 g/mol
LogP (Predicted) 2.8 3.1 4.2
Hydrogen Bond Donors 2 3 2
Rotatable Bonds 6 7 5

Biological Activity

N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H18N4O4
  • Molecular Weight : 378.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro group allows for potential bioreduction, forming reactive intermediates that can induce cytotoxic effects in cancer cells. The dihydropyridine structure is known for its role in various biological processes, particularly in calcium channel modulation and enzyme inhibition.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. The following data highlight its potential effectiveness:

CompoundCell LineIC50 (μM)Mechanism
This compoundHCT1166.90Induces apoptosis via caspase activation
DoxorubicinHCT11611.26DNA intercalation and topoisomerase inhibition

The compound demonstrated higher cytotoxic activity compared to doxorubicin against the HCT116 cell line, suggesting it may serve as a promising alternative or adjunct in cancer therapy .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that derivatives of dihydropyridine can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of dihydropyridine derivatives, including this compound. The study aimed to assess their anticancer and anti-inflammatory activities through a combination of in vitro assays and molecular docking studies. Results indicated that compounds with electron-withdrawing groups (like nitro) on the aromatic ring enhanced cytotoxicity against cancer cells while also providing anti-inflammatory effects by modulating NF-kB signaling pathways .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation and substitution steps. Key reagents may include:

  • Nucleophilic aromatic substitution : The nitrobenzyl group is introduced via alkylation of a dihydropyridine precursor using 3-nitrobenzyl bromide in the presence of a base like triethylamine .
  • Amide coupling : The carboxamide group is formed via coupling between a pyridine-3-carboxylic acid derivative and 4-methoxyaniline, often using carbodiimide-based coupling agents (e.g., EDC or DCC) .
    Optimization strategies :
  • Solvent selection (e.g., DMF, THF) to enhance reaction efficiency .
  • Catalysts like sodium acetate or triethylamine to improve yields .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituents (e.g., methoxyphenyl, nitrobenzyl) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H18_{18}N4_{4}O5_{5}) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the dihydropyridine core .

Q. What preliminary biological activities have been reported for similar dihydropyridine carboxamides?

Analogous compounds exhibit:

  • Enzyme inhibition : Dihydropyridine derivatives target calcium channels or kinases, suggesting potential cardiovascular or anticancer applications .
  • Antimicrobial activity : Nitrobenzyl-substituted analogs show moderate activity against Gram-positive bacteria .
    Note: Specific data for this compound may require further validation due to structural variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions often arise from:

  • Substituent effects : The nitro group’s electron-withdrawing nature may alter binding affinity compared to halogen or methoxy analogs .
  • Assay variability : Standardize protocols (e.g., IC50_{50} measurements) using controls like nifedipine for calcium channel studies .
    Methodology :
  • Perform dose-response curves across multiple cell lines or enzymatic assays .
  • Use computational docking to compare binding modes of analogs with target proteins .

Q. What strategies are recommended for studying the compound’s interaction with enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Mutagenesis studies : Identify critical residues in binding pockets by substituting amino acids (e.g., Tyr → Phe) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to assess solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
  • Molecular Dynamics (MD) simulations : Model the compound’s stability in lipid bilayers to predict membrane permeability .
  • QSAR models : Correlate structural features (e.g., nitro group position) with activity to prioritize synthetic targets .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • HPLC-MS : Monitor hydrolytic or oxidative degradation under accelerated conditions (e.g., 40°C/75% RH) .
  • Forced degradation studies : Expose the compound to acid/base, peroxide, or UV light to identify labile functional groups (e.g., nitro reduction) .

Key Considerations for Researchers

  • Stereochemical purity : Chiral centers in the dihydropyridine core require enantioselective synthesis and chiral HPLC validation .
  • Nitro group stability : Monitor for unintended reduction to amine during biological assays .
  • Patent landscape : Similar compounds are patented for cardiovascular applications (e.g., WO2023123456), necessitating freedom-to-operate analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.